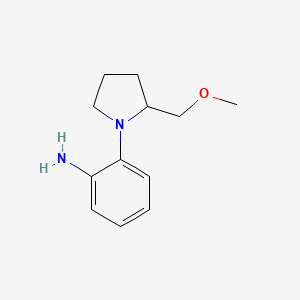
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions.
Attachment of the difluoro-hydroxyphenoxy group: This step may involve nucleophilic substitution reactions using suitable phenolic and fluorinated reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The difluoro groups can be reduced to form non-fluorinated analogs.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluorophenoxy)pyrrolidine-1,2-dicarboxylate: Lacks the hydroxyl group.
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-dihydroxyphenoxy)pyrrolidine-1,2-dicarboxylate: Lacks the fluorine atoms.
Uniqueness
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of both difluoro and hydroxyl groups on the phenoxy ring, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H21F2NO6 |
|---|---|
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3,4-difluoro-5-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H21F2NO6/c1-17(2,3)26-16(23)20-8-10(6-12(20)15(22)24-4)25-9-5-11(18)14(19)13(21)7-9/h5,7,10,12,21H,6,8H2,1-4H3/t10-,12-/m0/s1 |
Clé InChI |
MCRXIYHHGYZORZ-JQWIXIFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C(=C2)F)F)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C(=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


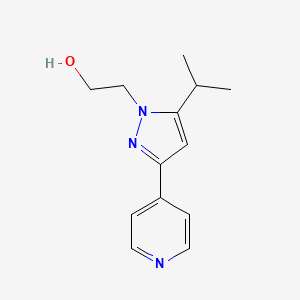


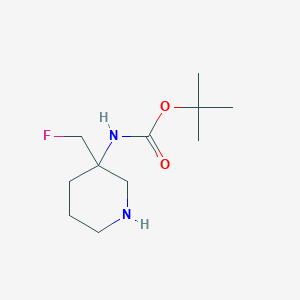
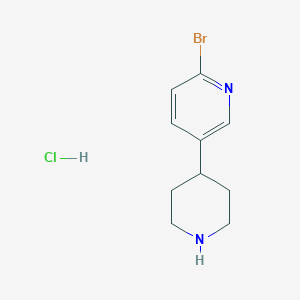


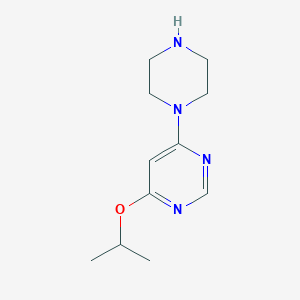

![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
